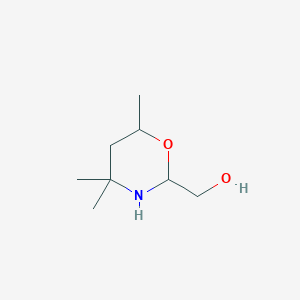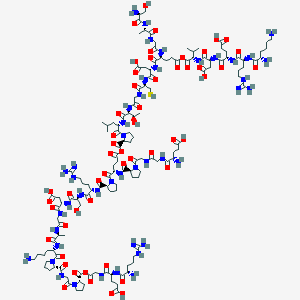
Pro-opiomelanocortin human joining peptide(77-109)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-opiomelanocortin (POMC) is a precursor protein that is processed into various neuropeptides, including adrenocorticotropic hormone (ACTH), beta-endorphin, and alpha-melanocyte-stimulating hormone (α-MSH). POMC-derived peptides have been implicated in a wide range of physiological processes, including stress response, pain perception, and energy homeostasis. One of the POMC-derived peptides, joining peptide (JP) 77-109, has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of JP 77-109 is not fully understood, but it is thought to act through interactions with specific receptors in the body. One potential receptor is the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and has been implicated in the pathogenesis of obesity. Studies have shown that JP 77-109 can activate MC4R, suggesting that it may have potential as an anti-obesity agent.
Biochemische Und Physiologische Effekte
JP 77-109 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the immune system and the central nervous system, JP 77-109 has been shown to modulate the activity of the cardiovascular system. Studies have shown that JP 77-109 can reduce blood pressure in animal models, suggesting that it may have potential as an anti-hypertensive agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using JP 77-109 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, JP 77-109 has been extensively studied in animal models, allowing for a better understanding of its potential therapeutic applications. However, one limitation of using JP 77-109 is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Zukünftige Richtungen
There are many potential future directions for research on JP 77-109. One area of interest is its potential as an anti-obesity agent, given its ability to activate the MC4R receptor. Additionally, further research is needed to understand the mechanisms underlying JP 77-109's effects on the immune system and the central nervous system. Finally, there may be potential for JP 77-109 to be used in combination with other therapeutic agents to enhance its effects.
Synthesemethoden
JP 77-109 is a 33-amino acid peptide that is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, with each amino acid protected by a specific chemical group. After the peptide has been synthesized, the chemical groups are removed to yield the final product. The purity and identity of the peptide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
JP 77-109 has been studied for its potential therapeutic applications in a variety of contexts. One area of research has focused on its role in modulating the immune response. Studies have shown that JP 77-109 can inhibit the production of pro-inflammatory cytokines and promote the activity of anti-inflammatory cytokines, suggesting that it may have therapeutic potential in inflammatory diseases.
Another area of research has focused on JP 77-109's effects on the central nervous system. Studies have shown that JP 77-109 can reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent. Additionally, JP 77-109 has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. This suggests that JP 77-109 may have potential as a stress-reducing agent.
Eigenschaften
CAS-Nummer |
124222-22-6 |
|---|---|
Produktname |
Pro-opiomelanocortin human joining peptide(77-109) |
Molekularformel |
C136H220N44O53S |
Molekulargewicht |
3351.5 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[2-[[2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[(2S)-2-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]oxycarbonylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H220N44O53S/c1-64(2)50-83(171-127(224)107(68(7)183)174-94(187)57-156-116(213)85(63-234)173-121(218)81(52-101(198)199)169-119(216)76(161-93(186)56-153-108(205)66(5)160-113(210)72(142)61-181)33-38-104(203)232-133(230)106(65(3)4)175-122(219)82(53-102(200)201)170-120(217)77(32-37-99(194)195)164-117(214)73(23-13-43-150-135(145)146)162-111(208)69(139)20-8-10-40-137)130(227)180-49-19-29-90(180)132(229)231-103(202)39-34-79(167-125(222)87-26-15-45-176(87)95(188)58-152-91(184)54-154-110(207)71(141)30-35-97(190)191)129(226)179-48-17-27-88(179)126(223)165-74(24-14-44-151-136(147)148)118(215)172-84(62-182)123(220)168-80(51-100(196)197)115(212)155-55-92(185)159-67(6)109(206)166-78(22-9-11-41-138)128(225)178-47-16-25-86(178)124(221)157-59-96(189)177-46-18-28-89(177)131(228)233-105(204)60-158-114(211)75(31-36-98(192)193)163-112(209)70(140)21-12-42-149-134(143)144/h64-90,106-107,181-183,234H,8-63,137-142H2,1-7H3,(H,152,184)(H,153,205)(H,154,207)(H,155,212)(H,156,213)(H,157,221)(H,158,211)(H,159,185)(H,160,210)(H,161,186)(H,162,208)(H,163,209)(H,164,214)(H,165,223)(H,166,206)(H,167,222)(H,168,220)(H,169,216)(H,170,217)(H,171,224)(H,172,215)(H,173,218)(H,174,187)(H,175,219)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H4,143,144,149)(H4,145,146,150)(H4,147,148,151)/t66-,67-,68+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,106-,107-/m0/s1 |
InChI-Schlüssel |
QJHSFSPGPMOQOJ-ZVDLUEIOSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)OC(=O)CC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)OC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)OC(=O)CCC(C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N)NC(=O)C5CCCN5C(=O)CNC(=O)CNC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)OC(=O)CCC(C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N)NC(=O)C5CCCN5C(=O)CNC(=O)CNC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |
Andere CAS-Nummern |
124222-22-6 |
Synonyme |
HJP (77-109) POMC(77-109) pro-opiomelanocortin human joining peptide(77-109) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



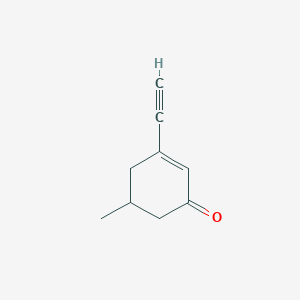
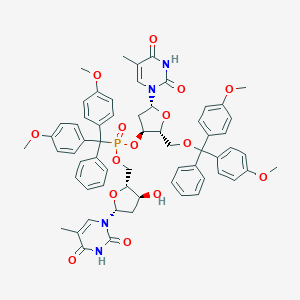
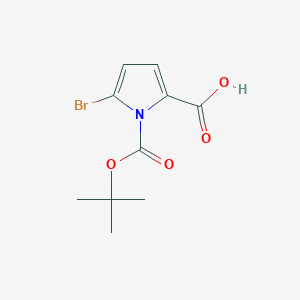
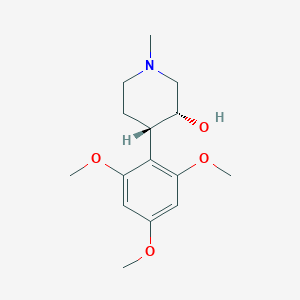
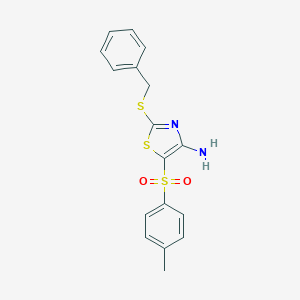
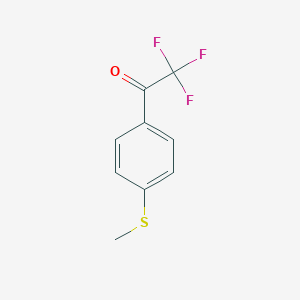
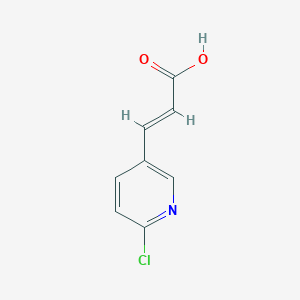
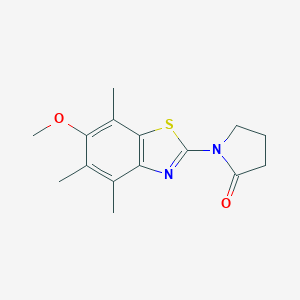
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
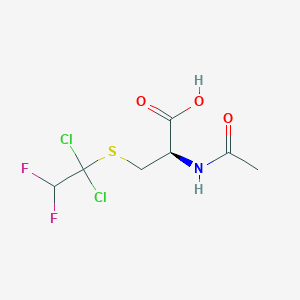
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
